2-(Bromomethyl)-1-(2-methylpropyl)aziridine
Description
Properties
IUPAC Name |
2-(bromomethyl)-1-(2-methylpropyl)aziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-6(2)4-9-5-7(9)3-8/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBBTMPWVWSGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156697-70-0 | |
| Record name | 2-(bromomethyl)-1-(2-methylpropyl)aziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(2-methylpropyl)aziridine typically involves the reaction of 2-(2-methylpropyl)aziridine with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(2-methylpropyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aziridine oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening process, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Ring-Opening Reactions: Formation of linear or branched amines.
Oxidation and Reduction: Formation of aziridine oxides or primary amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one serves as an important precursor in synthesizing more complex organic compounds. Its structural features make it a versatile building block in organic synthesis .
- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that could exhibit unique catalytic properties.
Medicine
- Anticancer Research : Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been investigated for its ability to induce apoptosis in cancer cell lines like MCF-7 and MDA-MB-231. The modulation of the PI3K-AKT signaling pathway has been highlighted as a possible mechanism behind its therapeutic effects .
Materials Science
- Development of New Materials : The compound is being explored for its potential in creating materials with specific properties, such as enhanced conductivity or fluorescence. These applications are particularly relevant in the development of organic electronic devices and sensors .
Data Tables
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(2-methylpropyl)aziridine involves its high reactivity due to the strained aziridine ring and the presence of the bromomethyl group. The compound can act as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic applications, where the compound serves as an intermediate in the formation of more complex structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Aziridine Derivatives
Structural Analogues and Substituent Effects
2-(Bromomethyl)-1-(propylsulfonyl)aziridine (6a)
- Molecular Formula: C₇H₁₂BrNO₂S
- Key Data : Synthesized in 75% yield, this compound features a propylsulfonyl group instead of the 2-methylpropyl substituent. IR spectra show peaks at 1316 cm⁻¹ and 1143 cm⁻¹ , characteristic of sulfonyl groups. NMR data (¹H: δ 1.10–3.53 ppm; ¹³C: δ 12.9–53.8 ppm) confirm the presence of bromomethyl and sulfonyl moieties .
- Comparison : The sulfonyl group enhances electrophilicity compared to the 2-methylpropyl group, making 6a more reactive toward nucleophiles. This contrasts with the target compound, where the isobutyl group likely provides steric hindrance, slowing ring-opening reactions.
N-Benzyl-(aziridin-2-yl)methylphosphonate (RS)-25
- Molecular Features : Contains a phosphonate group and a benzyl substituent.
- Reactivity: Reacts with bromine to form unstable aziridinium ions, leading to elimination products like (E)-3-(N,N-dibenzylamino)prop-1-enylphosphonate (E)-37. This highlights the role of electron-withdrawing groups (e.g., phosphonate) in destabilizing the aziridine ring .
- Contrast : The target compound’s bromomethyl and alkyl groups are less electron-withdrawing, suggesting greater stability under similar conditions.
Ring-Opening Reactions
- Non-Activated Aziridines: Compounds like 2-(bromomethyl)aziridines undergo regiospecific ring-opening at the less hindered C3 atom when reacted with nucleophiles (e.g., sodium methoxide) .
- Activated vs. Non-Activated: The 2011 study () shows that electron-withdrawing groups (e.g., sulfonyl) increase reactivity, whereas alkyl groups (e.g., 2-methylpropyl) reduce it. For example, 2-(bromomethyl)-1-(propylsulfonyl)aziridine (6a) reacts faster than the target compound due to its sulfonyl activation .
Catalytic Transformations
Physicochemical and Spectroscopic Properties
Biological Activity
2-(Bromomethyl)-1-(2-methylpropyl)aziridine is a member of the aziridine family, which has garnered attention due to its potential biological activities. Aziridines are three-membered nitrogen-containing heterocycles known for their reactivity and ability to form various derivatives, making them significant in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, synthesis routes, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 156697-70-0
- Molecular Formula: C8H14BrN
- Molecular Weight: 202.11 g/mol
The biological activity of aziridines, including this compound, is often attributed to their electrophilic nature, allowing them to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules such as proteins and nucleic acids, potentially resulting in:
- Anticancer Activity: Aziridines can induce apoptosis in cancer cells by disrupting cellular processes.
- Antimicrobial Properties: They may inhibit bacterial growth by interfering with cell wall synthesis or function.
Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of aziridine precursors:
- Starting Material: 1-(2-methylpropyl)aziridine.
- Reagent: Bromomethylating agents such as bromoacetaldehyde.
- Reaction Conditions: Typically performed under acidic or basic conditions to facilitate the formation of the bromomethyl group.
Anticancer Activity
Recent studies have investigated the anticancer properties of aziridine derivatives, including this compound. For instance, research on related aziridine compounds showed significant cytotoxic effects against HeLa and L929 cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | HeLa |
| Aziridine Phosphine Oxides | 10–30 | HeLa |
These findings suggest that modifications to the aziridine structure can enhance its biological activity.
Antimicrobial Activity
In vitro studies have demonstrated that aziridines exhibit antimicrobial properties against various bacterial strains. For example:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Aziridine-Thiourea Derivatives | 16–32 | Escherichia coli |
These results indicate potential applications in developing new antimicrobial agents.
Case Studies
-
Cell Cycle Arrest and Apoptosis:
A study indicated that aziridine derivatives could lead to cell cycle arrest in the S phase and increase sub-G1 phase populations in cancer cells, suggesting apoptosis as a mechanism of action. -
Antibacterial Efficacy:
Research on aziridine-thiourea derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics in some cases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-1-(2-methylpropyl)aziridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via aziridine ring formation from brominated precursors. Key steps include the use of sodium borohydride in methanol under reflux to stabilize intermediates and avoid undesired rearrangements. Reaction optimization should focus on controlling stoichiometry (e.g., reducing agent ratio) and temperature to suppress side reactions like aziridine-to-azetidine rearrangements . Contrast this with conditions that favor azetidine formation (e.g., polar aprotic solvents), which may reduce yields of the target aziridine.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the aziridine ring structure and substituent positions. For example, aziridine protons typically resonate at δ 1.5–3.0 ppm, while bromomethyl groups appear as distinct triplets due to coupling with adjacent protons .
- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., , exact mass 192.10) .
- X-ray Crystallography : If crystalline derivatives are accessible, this technique resolves stereochemical ambiguities, as seen in structurally related aziridines .
Q. How can researchers assess the thermal and hydrolytic stability of this compound during storage?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) and monitor degradation via HPLC or GC-MS. Bromomethyl groups are prone to hydrolysis; thus, storage in anhydrous solvents (e.g., THF or DCM) with desiccants is recommended. Compare degradation profiles with reference standards of known impurities (e.g., hydrolyzed alcohols or amines) .
Advanced Research Questions
Q. How does solvent polarity influence the reactivity of this compound in ring-expansion reactions?
- Methodological Answer : Polar protic solvents (e.g., methanol) stabilize transition states favoring azetidine formation via aziridine ring-opening and re-closure. In contrast, non-polar solvents (e.g., toluene) may promote nucleophilic substitutions at the bromomethyl group without ring expansion. Mechanistic studies using DFT calculations can map energy barriers for competing pathways .
Q. What computational strategies predict regioselectivity in nucleophilic attacks on derivatives of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices and electrostatic potential surfaces, identifying electrophilic hotspots (e.g., aziridine nitrogen vs. bromomethyl carbon). For example, nucleophiles like amines preferentially attack the less sterically hindered bromomethyl carbon, while strong bases may deprotonate the aziridine ring, altering reactivity .
Q. How can contradictions in reaction outcomes between this compound and structurally similar aziridines be resolved?
- Methodological Answer : Systematic comparative studies are essential. For instance, when similar aziridines yield azetidines under identical conditions (e.g., NaBH/MeOH), analyze steric and electronic differences using Hammett constants or molecular dynamics simulations. Experimental validation via kinetic isotope effects or substituent-swap experiments can isolate contributing factors (e.g., methylpropyl groups hindering ring expansion) .
Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?
- Methodological Answer : Use bulky ligands (e.g., triphenylphosphine) in palladium-catalyzed cross-couplings to suppress β-hydride elimination. Alternatively, photoredox catalysis under mild conditions (e.g., visible light, room temperature) minimizes decomposition pathways. Monitor intermediates in real-time via in-situ IR or Raman spectroscopy .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction yields for aziridine derivatives?
- Methodological Answer : Replicate experiments using standardized protocols (e.g., inert atmosphere, purified reagents) and validate purity via orthogonal techniques (HPLC, NMR if fluorinated analogs exist). Cross-reference with kinetic studies to identify yield-limiting steps (e.g., slow nucleophilic displacement vs. fast ring-opening) .
Q. What analytical workflows confirm the absence of azetidine byproducts in aziridine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
